molecular formula C13H21N3O4S B7016801 N-(5-cyclopropyl-1H-pyrazol-4-yl)-2-methoxy-2-(oxolan-3-yl)ethanesulfonamide

N-(5-cyclopropyl-1H-pyrazol-4-yl)-2-methoxy-2-(oxolan-3-yl)ethanesulfonamide

Cat. No.: B7016801
M. Wt: 315.39 g/mol
InChI Key: AWBBPQYGUCJVII-UHFFFAOYSA-N
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Description

N-(5-cyclopropyl-1H-pyrazol-4-yl)-2-methoxy-2-(oxolan-3-yl)ethanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.

Properties

IUPAC Name

N-(5-cyclopropyl-1H-pyrazol-4-yl)-2-methoxy-2-(oxolan-3-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O4S/c1-19-12(10-4-5-20-7-10)8-21(17,18)16-11-6-14-15-13(11)9-2-3-9/h6,9-10,12,16H,2-5,7-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBBPQYGUCJVII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CS(=O)(=O)NC1=C(NN=C1)C2CC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopropyl-1H-pyrazol-4-yl)-2-methoxy-2-(oxolan-3-yl)ethanesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: Starting from cyclopropyl hydrazine and an appropriate diketone, the pyrazole ring can be formed through a cyclization reaction.

    Introduction of the methoxy group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Attachment of the oxolane ring: The oxolane ring can be attached through a ring-opening reaction of an epoxide with a nucleophile.

    Sulfonamide formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclopropyl-1H-pyrazol-4-yl)-2-methoxy-2-(oxolan-3-yl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and appropriate solvents.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-(5-cyclopropyl-1H-pyrazol-4-yl)-2-methoxy-2-(oxolan-3-yl)ethanesulfonamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways or as a ligand in biochemical assays.

    Medicine: Investigation of its potential as a therapeutic agent, particularly in antimicrobial or anticancer research.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-1H-pyrazol-4-yl)-2-methoxy-2-(oxolan-3-yl)ethanesulfonamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes involved in the synthesis of folic acid, which is essential for bacterial growth. The compound may interact with molecular targets such as dihydropteroate synthase or other enzymes, leading to the disruption of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: A well-known sulfonamide antibiotic.

    Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.

    Sulfisoxazole: Used in the treatment of urinary tract infections.

Uniqueness

N-(5-cyclopropyl-1H-pyrazol-4-yl)-2-methoxy-2-(oxolan-3-yl)ethanesulfonamide is unique due to its specific structural features, such as the presence of a cyclopropyl group and an oxolane ring. These features may confer distinct chemical and biological properties compared to other sulfonamides.

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